molecular formula C18H19N5O3 B2979578 4-methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034384-87-5

4-methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2979578
CAS RN: 2034384-87-5
M. Wt: 353.382
InChI Key: QVCWDCANYCQEPU-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to the queried compound have been widely studied. For instance, Hassan, Hafez, and Osman (2014) demonstrated the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, revealing insights into their structural properties through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the importance of structural analysis in understanding biological activities (Hassan et al., 2014).

Potential Biological Activities

The research on similar compounds has also extended to investigating their potential biological activities. For example, Kumar and Mashelker (2007) explored the synthesis of 1,2,4‐Oxadiazole Heterocyclic Compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety, expecting these compounds to exhibit hypertensive activity (Kumar & Mashelker, 2007). Such studies highlight the potential therapeutic applications of these compounds, further emphasizing the need for detailed scientific research to uncover their full potential.

Advanced Chemical Analysis

Further, Halim and Ibrahim (2022) conducted experimental and theoretical studies on the functionalization reactions of a closely related compound, demonstrating the use of advanced chemical analysis techniques like the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) at the DFT level of theory. This research provided deep insights into the electronic properties and reactivity of the compound, showcasing the potential for innovative applications in materials science and pharmacology (Halim & Ibrahim, 2022).

Mechanism of Action

properties

IUPAC Name

4-methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22-11-14(16(26-3)7-17(22)24)18(25)20-9-12-6-13(10-19-8-12)15-4-5-21-23(15)2/h4-8,10-11H,9H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWDCANYCQEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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